Ac-Tyr-Val-Lys-Asp-aldehyde
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHFYULXWTKCY-ROQCDXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and chemical properties of Ac-Tyr-Val-Lys-Asp-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the synthetic peptide aldehyde, Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO). This tetrapeptide is a reversible inhibitor of caspase-1, a key enzyme in the inflammatory process and a regulator of erythropoiesis. This document details its chemical characteristics, provides representative experimental protocols for its synthesis and characterization, and explores its mechanism of action in the context of the caspase-1 signaling pathway. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.
Core Structure and Chemical Properties
This compound is a synthetic tetrapeptide with the sequence Tyrosine-Valine-Lysine-Aspartic acid. The N-terminus is acetylated, and the C-terminal carboxylic acid of aspartate is replaced by an aldehyde functional group.
Structural and Physicochemical Data
A summary of the key structural and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-acetyl-L-tyrosyl-L-valyl-L-lysyl-L-aspart-1-al | |
| Synonyms | Ac-YVKD-CHO, Ac-Tyr-Val-Lys-Asp-H | [1] |
| Molecular Formula | C₂₆H₃₉N₅O₈ | |
| Molecular Weight | 549.62 g/mol | [1] |
| CAS Number | 147821-01-0 | |
| Canonical SMILES | CC(C)--INVALID-LINK--cc1)NC(C)=O">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C=O | |
| Appearance | Lyophilized amorphous powder | [1] |
Solubility and Stability
The solubility and stability of peptide aldehydes are critical considerations for their use in experimental settings.
-
Solubility : this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While solubility in aqueous buffers has not been extensively reported, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.
-
Stability : The aldehyde functional group is reactive and can be prone to oxidation and racemization in aqueous solutions. It is recommended to prepare fresh solutions for experiments. Stock solutions in anhydrous DMSO are reported to be stable for over a month when stored at -20°C, protected from moisture and light[1]. Lyophilized peptide should be stored at -20°C under dessication.
Biological Activity: Caspase-1 Inhibition
This compound is a known reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE)[2]. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation.
Quantitative Inhibition Data
| Inhibitor | Target | Ki (nM) | IC₅₀ | Reference |
| Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO) | Caspase-1 | 0.76 | Not Reported | [3] |
It is important to note that the substitution of Alanine with Lysine may influence the binding affinity and selectivity of the inhibitor.
Mechanism of Action in Erythropoiesis
Caspase-1 has been identified as a key regulator of erythropoiesis, the process of red blood cell production. It achieves this by cleaving GATA1, a master transcription factor essential for the maturation of erythroid progenitor cells[2]. By inhibiting caspase-1, this compound can prevent the degradation of GATA1, thereby promoting erythroid differentiation. This makes it a valuable tool for studying hematological disorders and a potential therapeutic agent for certain types of anemia[2].
The proposed signaling pathway is depicted in the following diagram:
Caption: Signaling pathway of caspase-1-mediated GATA1 cleavage and its inhibition by this compound.
Experimental Protocols
This section provides representative protocols for the synthesis, purification, and characterization of this compound, as well as a method for assaying its inhibitory activity against caspase-1.
Solid-Phase Peptide Synthesis (SPPS)
A general workflow for the solid-phase synthesis of this compound is presented below.
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Aspartaldehyde): Couple a protected aspartaldehyde derivative (e.g., Fmoc-L-Asp(OtBu)-H) to the resin using a suitable coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH using the same coupling and deprotection steps. The side chains of Lysine and Tyrosine are protected with Boc and tBu groups, respectively.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide using a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.
Purification and Characterization
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, as the mobile phase.
-
Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the peptide can be further confirmed using ¹H and ¹³C NMR spectroscopy.
Caspase-1 Inhibition Assay
Materials:
-
Recombinant human caspase-1
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as controls.
-
Add recombinant caspase-1 to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model to determine the IC₅₀ or Ki value.
Conclusion
This compound is a valuable research tool for studying the role of caspase-1 in various biological processes, including inflammation and erythropoiesis. Its ability to reversibly inhibit caspase-1 with high potency makes it a lead compound for the development of novel therapeutics for inflammatory diseases and certain types of anemia. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental guidance for its synthesis and use in research. Further investigation into its precise inhibitory constants and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
The Biological Role of Ac-YVKD-CHO in Erythroid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological role of Ac-YVKD-CHO, a selective inhibitor of caspase-1, in the intricate process of erythroid differentiation. Understanding the molecular mechanisms governed by caspase-1 in the development of red blood cells is pivotal for advancing therapeutic strategies for hematological disorders. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Signaling Pathway: The Inflammasome-Caspase-1-GATA1 Axis
Erythropoiesis, the process of red blood cell production, is tightly regulated by a network of transcription factors, with GATA binding protein 1 (GATA-1) acting as a master regulator. Recent evidence has implicated the inflammasome and its effector caspase, caspase-1, as a key modulator of this process. Ac-YVKD-CHO, by inhibiting caspase-1, directly interferes with this signaling cascade.
The prevailing model suggests that pro-inflammatory signals can lead to the assembly of the inflammasome, a multi-protein complex that activates pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 can then cleave GATA-1, leading to its degradation.[3][4] This cleavage acts as a negative regulatory mechanism in erythropoiesis.[4] Consequently, the inhibition of caspase-1 by Ac-YVKD-CHO is expected to prevent GATA-1 cleavage, leading to its accumulation and thereby influencing the progression of erythroid differentiation.[3][5][6] However, it is noteworthy that sustained high levels of GATA-1 may inhibit terminal erythroid differentiation, suggesting a requirement for dynamic regulation of GATA-1 levels throughout the maturation process.[7][8]
Quantitative Impact of Caspase-1 Inhibition on Erythroid Differentiation
The following tables summarize the quantitative effects of caspase inhibitors on key parameters of erythroid differentiation as reported in various studies. It is important to note that some studies utilize the related caspase-1 inhibitor Ac-YVAD-CMK or broad-spectrum caspase inhibitors, which provide valuable insights into the role of caspases in this process.
Table 1: Effect of Caspase Inhibitors on Erythroid Differentiation in Human Cell Lines
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Observed Effect on Differentiation | Key Findings |
| K562 | Ac-YVAD-CMK (100 µM) | 24 and 48 hours | Impaired hemin-induced erythroid differentiation | Inhibited the decline of GATA-1 and hemoglobin accumulation.[3] |
| Human CD34+ progenitors | z-VAD-fmk (150 µM) | 8 days | Complete inhibition at the basophilic erythroblast stage | Caspase activation is required for maturation beyond the basophilic stage.[9] |
| Human CD34+ progenitors | DEVD-cmk (150 µM) | 8 days | Inhibition of maturation | Emphasizes the role of caspase-3-like caspases in erythroid maturation.[9] |
| K562 | GSK461364, BI6727 (PLK1 inhibitors) | 1-4 days | Reduced cell proliferation and increased apoptosis | While not direct caspase inhibitors, these findings highlight the complexity of signaling in erythroid differentiation.[10] |
Table 2: Effect of Caspase-1 Inhibition in In Vivo Models
| Model Organism | Inhibitor | Treatment Regimen | Observed Effect on Erythropoiesis | Key Findings |
| Zebrafish Larvae (Gata1-deficient) | Ac-YVAD-CHO | 24-hour treatment from 24 to 48 hours post-fertilization | Partial rescue of hemoglobin defects | Pharmacological inhibition of caspase-1 can rescue hematopoietic lineage bias in vivo.[3] |
| Mouse Hematopoietic Stem Cells (HSCs) | Ac-YVAD-CMK | Not specified | Increased GATA-1 protein amounts and megakaryocyte-erythrocyte colony output | Caspase-1 inhibition promotes erythroid differentiation in mouse HSCs.[3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment designed to investigate the role of Ac-YVKD-CHO in erythroid differentiation, based on protocols described in the cited literature.
In Vitro Erythroid Differentiation of K562 Cells
This protocol is adapted from studies investigating the effects of caspase inhibitors on a human erythroleukemic cell line.[3][11]
Objective: To assess the impact of Ac-YVKD-CHO on hemin-induced erythroid differentiation of K562 cells.
Materials:
-
K562 human erythroleukemic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hemin (B1673052) solution (prepared in 0.05 M NaOH and filter-sterilized)
-
Ac-YVKD-CHO (or other caspase inhibitors like Ac-YVAD-CMK)
-
Phosphate Buffered Saline (PBS)
-
Benzidine (B372746) solution for hemoglobin staining
-
Reagents for SDS-PAGE and Western blotting (e.g., primary antibodies against GATA-1 and a loading control like beta-actin, secondary antibodies)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Maintain K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Seed K562 cells at a density of 1 x 10^5 cells/mL. Induce erythroid differentiation by adding hemin to a final concentration of 40-50 µM.[3][11]
-
Inhibitor Treatment: Concurrently with hemin induction, treat cells with varying concentrations of Ac-YVKD-CHO (e.g., a dose-response from 10 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Assessment of Differentiation:
-
Hemoglobinization: At desired time points, collect a cell aliquot and perform benzidine staining to detect hemoglobin-positive cells. Count the percentage of blue-stained cells under a microscope.
-
Western Blot for GATA-1: Harvest cells, lyse them, and determine protein concentration. Perform SDS-PAGE and Western blotting to analyze the protein levels of GATA-1. Compare the levels in treated versus untreated cells.
-
Caspase-1 Activity Assay: To confirm the inhibitory effect of Ac-YVKD-CHO, a caspase-1 activity assay using a fluorogenic substrate (e.g., Z-YVAD-AFC) can be performed on cell lysates.[3]
-
Conclusion and Future Directions
The caspase-1 inhibitor Ac-YVKD-CHO represents a valuable tool for dissecting the molecular pathways governing erythroid differentiation. The available evidence strongly suggests that by preventing the caspase-1-mediated cleavage of the master transcription factor GATA-1, Ac-YVKD-CHO can significantly influence the course of red blood cell development. This mechanism holds therapeutic potential for diseases characterized by ineffective erythropoiesis.
Future research should focus on elucidating the precise temporal regulation of GATA-1 cleavage during the different stages of erythroid maturation. Furthermore, investigating the interplay between caspase-1 and other signaling pathways known to be crucial for erythropoiesis will provide a more comprehensive understanding. The development of more specific and potent caspase-1 inhibitors, guided by the insights gained from compounds like Ac-YVKD-CHO, may pave the way for novel treatments for a range of hematological disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative analysis of murine terminal erythroid differentiation in vivo: novel method to study normal and disordered erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative regulation of erythropoiesis by caspase-mediated cleavage of GATA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1. [sonar.ch]
- 6. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GATA1 Function, a Paradigm for Transcription Factors in Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PLK1 inhibition impairs erythroid differentiation [frontiersin.org]
- 11. Frontiers | Regulation of erythroid differentiation in K562 cells by the EPAS1-IRS2 axis under hypoxic conditions [frontiersin.org]
The Caspase-1 Inhibitor Ac-YVKD-CHO: A Technical Guide for Anemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia of chronic disease (ACD) and other inflammatory anemias represent a significant clinical challenge. These conditions are characterized by a reduction in red blood cell production and survival, driven by underlying inflammatory processes. Recent research has illuminated a critical role for the inflammasome and the cysteine protease caspase-1 in the pathogenesis of these anemias. Caspase-1, once activated, can directly impair erythropoiesis by cleaving GATA-1, a master transcription factor for red blood cell development. This finding has positioned caspase-1 as a promising therapeutic target for novel anemia treatments.
This technical guide explores the research applications of Ac-YVKD-CHO, a potent and selective caspase-1 inhibitor, in the study of anemia. Ac-YVKD-CHO and its close analogue, Ac-YVAD-CMK, are invaluable tools for investigating the molecular mechanisms linking inflammation to impaired erythropoiesis. This document provides a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to facilitate further research in this area.
Core Mechanism: Caspase-1 Mediated Inhibition of Erythropoiesis
Inflammatory signals, such as those present in chronic diseases, can lead to the assembly of the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 has several downstream effects, including the maturation of pro-inflammatory cytokines IL-1β and IL-18. Crucially for anemia research, activated caspase-1 can also translocate to the nucleus and cleave GATA-1.[1] This cleavage event disrupts the normal process of erythroid differentiation, tipping the balance of hematopoiesis towards the production of myeloid cells (myelopoiesis) at the expense of red blood cells (erythropoiesis).[1]
The inhibition of caspase-1 by molecules like Ac-YVKD-CHO can block the cleavage of GATA-1, thereby protecting the process of erythropoiesis and potentially ameliorating inflammatory anemia.[1]
Caption: Workflow for in vivo testing of Ac-YVKD-CHO in a zebrafish anemia model.
Materials:
-
spint1a mutant zebrafish larvae (or another suitable inflammatory anemia model)
-
Ac-YVKD-CHO (or Ac-YVAD-CMK)
-
Embryo medium
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for flow cytometry (e.g., anti-GFP for a transgenic neutrophil reporter line)
-
O-dianisidine for hemoglobin staining
Procedure:
-
Dechorionate wild-type and spint1a mutant zebrafish larvae.
-
From 1 to 3 days post-fertilization (dpf), treat the larvae by immersion in embryo medium containing 100 µM Ac-YVKD-CHO. Include a vehicle control (e.g., DMSO).
-
At 3 dpf, collect larvae for analysis.
-
Neutrophil Quantification: Anesthetize larvae and perform flow cytometry to quantify the number of neutrophils (e.g., using a fluorescent reporter line).
-
Gene Expression Analysis: Pool larvae, extract total RNA, and perform qRT-PCR to determine the relative expression ratio of the myeloid transcription factor spi1b to the erythroid transcription factor gata1a.
-
Hemoglobin Analysis: Fix larvae and perform o-dianisidine staining to visualize and quantify hemoglobin levels.
In Vitro Human Erythroid Differentiation Assay
This protocol, adapted from studies using K562 cells, assesses the effect of Ac-YVKD-CHO on erythroid differentiation. [1] Objective: To determine if Ac-YVKD-CHO can prevent the degradation of GATA-1 and preserve erythroid differentiation in a human cell line.
Workflow Diagram:
Caption: Workflow for in vitro testing of Ac-YVKD-CHO in K562 cells.
Materials:
-
K562 human erythroleukemia cell line
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
Hemin
-
Ac-YVKD-CHO
-
Reagents for SDS-PAGE and western blotting
-
Anti-GATA1 antibody
-
Anti-ACTB (beta-actin) antibody (loading control)
-
Benzidine solution
Procedure:
-
Culture K562 cells in standard conditions.
-
Induce erythroid differentiation by adding 50 µM hemin to the culture medium.
-
Simultaneously, treat the cells with 100 µM Ac-YVKD-CHO or a vehicle control.
-
Incubate the cells for 24 to 48 hours.
-
GATA-1 Protein Analysis: Harvest the cells, prepare cell lysates, and perform SDS-PAGE followed by western blotting. Probe the membrane with anti-GATA1 and anti-ACTB antibodies to determine the relative levels of GATA-1 protein.
-
Hemoglobinization Assay: Stain a sample of the cells with benzidine solution and count the percentage of blue (hemoglobin-positive) cells using a light microscope to assess the extent of erythroid differentiation.
Conclusion
The caspase-1 inhibitor Ac-YVKD-CHO is a critical research tool for dissecting the molecular pathways that link chronic inflammation to the development of anemia. By specifically blocking the activity of caspase-1, researchers can prevent the cleavage of the master erythroid transcription factor GATA-1, thereby preserving erythropoiesis in preclinical models. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of caspase-1 inhibition for treating inflammatory anemias. Future studies utilizing Ac-YVKD-CHO will be instrumental in advancing our understanding of this disease and in the development of novel targeted therapies.
References
Navigating the Synthesis and Discovery of Ac-Tyr-Val-Lys-Asp-aldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological role of the tetrapeptide aldehyde, Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO). Designed for researchers, scientists, and professionals in drug development, this document details the scientific context, experimental procedures, and biological significance of this caspase-1 inhibitor.
Introduction: The Emergence of Tetrapeptide Aldehydes as Caspase Inhibitors
The discovery of this compound is rooted in the broader exploration of caspase inhibitors. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a range of diseases, making them attractive therapeutic targets.
Early research in the 1990s identified the substrate specificity of caspases, revealing that they recognize and cleave specific tetrapeptide sequences. This led to the rational design of peptide-based inhibitors. One of the most significant initial discoveries was the tetrapeptide aldehyde Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO), which was found to be a potent and selective inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). Ac-YVKD-CHO was developed as an analogue of Ac-YVAD-CHO, substituting alanine (B10760859) with lysine (B10760008). While Ac-YVKD-CHO also functions as a caspase-1 inhibitor, it is reported to be a slow-binding inhibitor with lower selectivity compared to its alanine-containing counterpart.
Quantitative Data: A Comparative Look at Caspase Inhibition
Due to the limited availability of specific quantitative data for Ac-YVKD-CHO in peer-reviewed literature, this section presents data for the closely related and well-characterized caspase-1 inhibitor, Ac-YVAD-CHO, to provide a comparative context.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| Ac-YVAD-CHO | Human Caspase-1 | 0.76 nM | 0.7 µM (human IL-1β) |
| Ac-YVAD-CHO | Murine Caspase-1 | 3.0 nM | 2.5 µM (mouse IL-1β) |
| Ac-YVAD-CHO | Caspase-4 | 163 nM | Not Reported |
| Ac-YVAD-CHO | Caspase-5 | >10,000 nM | Not Reported |
| Ac-YVAD-CHO | Caspase-8 | 970 nM | Not Reported |
| Ac-YVAD-CHO | Caspase-9 | >10,000 nM | Not Reported |
| Ac-YVKD-CHO | Caspase-1 | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound
The synthesis of Ac-YVKD-CHO is most effectively achieved through solid-phase peptide synthesis (SPPS). The following protocol is a generalized approach based on established methods for synthesizing peptide aldehydes.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Val-OH
-
Ac-Tyr(tBu)-OH
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection agent (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dess-Martin periodinane (for oxidation)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue using 20% piperidine in DMF.
-
Lysine Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected aspartic acid using a suitable coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the lysine residue.
-
Valine Coupling: Couple Fmoc-Val-OH to the deprotected lysine residue.
-
Fmoc Deprotection: Remove the Fmoc group from the valine residue.
-
Tyrosine Acetylation and Coupling: Couple Ac-Tyr(tBu)-OH to the deprotected valine residue.
-
Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail to remove the side-chain protecting groups (OtBu, Boc, tBu) and cleave the peptide from the resin.
-
Purification: Purify the resulting peptide alcohol using reverse-phase HPLC.
-
Oxidation to Aldehyde: Dissolve the purified peptide alcohol in a suitable solvent (e.g., DCM) and treat with Dess-Martin periodinane to oxidize the C-terminal alcohol to an aldehyde.
-
Final Purification: Purify the final product, this compound, by reverse-phase HPLC and confirm its identity by mass spectrometry.
Caspase-1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of Ac-YVKD-CHO against caspase-1 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-1
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Ac-YVKD-CHO (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare Reagents: Dilute the recombinant caspase-1 and the Ac-YVAD-AFC substrate to their working concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Ac-YVKD-CHO in the assay buffer.
-
Assay Setup: In the wells of the microplate, add the assay buffer, the diluted caspase-1, and the different concentrations of Ac-YVKD-CHO. Include control wells with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Solid-Phase Synthesis Workflow
Methodological & Application
Application Notes and Protocols for Ac-YVKD-CHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVKD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1] Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response. Its activation within a multiprotein complex known as the inflammasome leads to the cleavage and maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis.[2][3] By inhibiting caspase-1, Ac-YVKD-CHO can be utilized as a valuable tool to study the mechanisms of inflammation, pyroptosis, and the role of the inflammasome in various physiological and pathological conditions.
These application notes provide detailed protocols for the use of Ac-YVKD-CHO in cell culture experiments, with a focus on Chinese Hamster Ovary (CHO) cells. While CHO cells are a widely used model for recombinant protein production, they are not of myeloid origin and may not endogenously express all the necessary components for a robust inflammasome response. Therefore, specific considerations for working with CHO cells are highlighted.
Mechanism of Action
Ac-YVKD-CHO mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1 and inhibit its proteolytic activity. This inhibition prevents the processing of pro-IL-1β and pro-IL-18 into their mature, secreted forms and blocks the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.
Data Presentation
Table 1: Properties of Ac-YVKD-CHO
| Property | Value | Reference |
| Synonyms | Caspase-1 Inhibitor II | N/A |
| Molecular Formula | C₂₄H₃₃N₅O₈ | N/A |
| Molecular Weight | 519.55 g/mol | N/A |
| Formulation | Lyophilized powder | N/A |
| Solubility | Soluble in DMSO (≥10 mg/mL) and water. | [4] |
| Cell Permeability | Reported to be cell-permeable. | [4] |
Table 2: Recommended Working Concentrations for Caspase Inhibitors in Cell Culture
| Inhibitor | Target Caspase(s) | Cell Type | Working Concentration | Incubation Time | Reference |
| Ac-DEVD-CHO | Caspase-3, -7 | MEFs | 20, 50 µM | 2 h | [5] |
| Ac-YVAD-CHO | Caspase-1 | THP-1 (cell-free) | 5 µM | N/A | [1] |
| Ac-YVKD-CHO (Suggested) | Caspase-1 | CHO Cells | 10 - 50 µM | 1 - 4 hours (pre-incubation) | Inferred |
Note: The optimal concentration and incubation time for Ac-YVKD-CHO in CHO cells should be determined empirically through a dose-response and time-course experiment.
Experimental Protocols
Protocol 1: General Guidelines for Handling and Reconstitution of Ac-YVKD-CHO
-
Storage: Upon receipt, store the lyophilized Ac-YVKD-CHO at -20°C.
-
Reconstitution: To prepare a stock solution, reconstitute the lyophilized powder in sterile DMSO to a concentration of 10 mM. For example, for 1 mg of Ac-YVKD-CHO (MW: 519.55), add 192.5 µL of DMSO.
-
Aliquoting and Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution in DMSO is typically stable for several months.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium immediately before adding it to the cells. It is recommended to perform a serial dilution to achieve the final concentration.
Protocol 2: Induction of Inflammasome Activation in CHO Cells and Inhibition by Ac-YVKD-CHO
Important Consideration for CHO Cells: Standard CHO cell lines do not typically express the necessary pattern recognition receptors (e.g., Toll-like receptors) to respond to priming agents like lipopolysaccharide (LPS).[6] To study inflammasome activation, it is often necessary to use CHO cells that have been transiently or stably transfected to express the required components, such as TLR4 and its co-receptor CD14 for LPS sensing, as well as components of the NLRP3 inflammasome (NLRP3, ASC, and pro-caspase-1).
Materials:
-
CHO cells (wild-type or engineered to express inflammasome components)
-
Complete cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Serum-free cell culture medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (for priming)
-
ATP or Nigericin (B1684572) (for NLRP3 inflammasome activation)
-
Ac-YVKD-CHO stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed CHO cells in a 96-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with Ac-YVKD-CHO:
-
On the day of the experiment, remove the complete medium and wash the cells once with sterile PBS.
-
Add serum-free medium containing the desired concentration of Ac-YVKD-CHO (e.g., 10, 25, or 50 µM). A vehicle control (DMSO at the same final concentration) should be included.
-
Incubate the cells for 1 to 4 hours at 37°C.
-
-
Inflammasome Priming (Signal 1):
-
Following the pre-incubation with the inhibitor, add LPS directly to the wells to a final concentration of 1 µg/mL.
-
Incubate for 3 to 4 hours at 37°C.[7] This step is necessary to induce the expression of pro-IL-1β and NLRP3.
-
-
Inflammasome Activation (Signal 2):
-
Sample Collection:
-
After the activation step, carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA) and cytotoxicity assessment (e.g., LDH assay).
-
The cells can be lysed for western blot analysis to detect cleaved caspase-1 or other intracellular markers.
-
Protocol 3: Assessment of Caspase-1 Inhibition
A. Measurement of IL-1β Release by ELISA:
-
Follow the manufacturer's instructions for a commercially available IL-1β ELISA kit.
-
Use the cell culture supernatants collected in Protocol 2.
-
Briefly, coat a 96-well plate with a capture antibody against IL-1β.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A significant reduction in IL-1β release in the Ac-YVKD-CHO treated groups compared to the stimulated control indicates successful caspase-1 inhibition.[12][13][14]
B. Assessment of Pyroptosis by LDH Cytotoxicity Assay:
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.[15][16][17]
-
Use the cell culture supernatants collected in Protocol 2.
-
The assay measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the supernatant.
-
The amount of colorimetric or fluorometric product is proportional to the number of lysed cells.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity. A decrease in LDH release in the Ac-YVKD-CHO treated groups suggests inhibition of pyroptosis.
Mandatory Visualization
Caption: Workflow for studying Ac-YVKD-CHO's effect on inflammasome activation in CHO cells.
Caption: Inhibition of the canonical inflammasome pathway by Ac-YVKD-CHO.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzo Life Sciences Ac-WEHD-CHO (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Binding of lipopolysaccharide (LPS) to CHO cells does not correlate with LPS-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. childrenshospital.org [childrenshospital.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. stemcell.com [stemcell.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Tyr-Val-Lys-Asp-aldehyde, also known as Ac-YVKD-CHO, is a synthetic tetrapeptide that functions as a potent, reversible inhibitor of caspase-1.[1] Caspase-1 is a critical cysteine protease involved in the innate immune system. It plays a central role in the activation of inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), through a multiprotein complex called the inflammasome. By inhibiting caspase-1, Ac-YVKD-CHO can modulate inflammatory responses, making it a valuable tool for research in areas such as autoimmune diseases, cardiovascular conditions, and neuroinflammation. These application notes provide detailed protocols for the preparation of a stock solution of this compound, along with relevant technical data and diagrams to guide researchers in its effective use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₉N₅O₈ | [2] |
| Molecular Weight | 549.6 g/mol | [2] |
| Appearance | Lyophilized white powder | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO (10 mM) | [1][3] |
| Storage (lyophilized) | -20°C | [1] |
| Storage (in DMSO) | -20°C for up to 1 month, protected from moisture and light.[1] For longer-term storage, -80°C is recommended. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. It is crucial to use a high-quality, anhydrous grade of DMSO to ensure the stability of the peptide aldehyde.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculation of Solvent Volume: The volume of DMSO required to achieve a 10 mM concentration depends on the amount of peptide in the vial. Use the following formula:
Volume of DMSO (in µL) = [Mass of Peptide (in mg) / 549.6 ( g/mol )] * 100,000
For example, to prepare a 10 mM stock solution from 5 mg of the peptide: Volume of DMSO (in µL) = [5 mg / 549.6 g/mol ] * 100,000 ≈ 909.8 µL. For practical purposes, and in line with supplier recommendations, 900 µL can be used.[1]
-
Dissolution: Carefully open the vial and add the calculated volume of anhydrous DMSO.
-
Vortexing: Close the vial tightly and vortex thoroughly until the lyophilized powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[1] Ensure the tubes are well-sealed to prevent moisture contamination.
Important Considerations:
-
It is strongly advised not to use aqueous buffers for the initial stock solution, as this may cause racemization of the aldehyde.[1]
-
For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in an appropriate aqueous buffer immediately before use.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the role of caspase-1 in the inflammasome signaling pathway and the experimental workflow for preparing a stock solution of its inhibitor, this compound.
References
Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO) is a synthetic peptide aldehyde that functions as a reversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease involved in the innate immune system. It plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in inducing a form of programmed cell death known as pyroptosis. By inhibiting caspase-1, this compound serves as a valuable tool for studying inflammatory pathways and has potential therapeutic applications in inflammatory diseases.
Recent studies have also highlighted a role for caspase-1 inhibition in hematopoiesis. Specifically, this compound has been shown to increase the levels of the master erythroid transcription factor GATA1, thereby promoting erythroid differentiation.[1] This makes it a significant research tool for investigating and potentially treating certain types of anemia, such as anemia associated with chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia.[1]
Recommended Solvents and Solution Preparation
The proper dissolution and storage of this compound are crucial for maintaining its stability and activity. Based on available data, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions.
Key Recommendations:
-
Primary Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution.
-
Aqueous Solutions: It is strongly advised to avoid preparing initial stock solutions in aqueous buffers, as this can lead to racemization of the peptide aldehyde, compromising its inhibitory activity.
-
Storage: Stock solutions in DMSO are stable for over a month when stored at -20°C and for up to six months at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 62.5 mg/mL | 113.71 mM | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO for best results.[1] |
| DMF | Soluble | Not specified | Dimethylformamide can be an alternative, though DMSO is preferred. |
| Ethanol | Poorly soluble | Not specified | Not recommended for primary stock solutions. |
| Water/Aqueous Buffer | Poorly soluble | Not specified | Not recommended for stock solutions due to poor solubility and risk of racemization. Final working solutions can be prepared by diluting the DMSO stock in aqueous buffers, ensuring the final DMSO concentration is compatible with the assay. |
Experimental Protocols
In Vitro Caspase-1 Enzymatic Assay
This protocol is adapted from standard caspase-1 inhibitor screening assays and can be used to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 2 mM DTT, 0.1% CHAPS, pH 7.2)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm for AFC)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in Caspase Assay Buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant caspase-1 and the fluorogenic substrate in Caspase Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add 90 µL of Caspase Assay Buffer.
-
Control wells (100% activity): Add 80 µL of Caspase Assay Buffer and 10 µL of DMSO (or the same solvent concentration as the inhibitor wells).
-
Inhibitor wells: Add 80 µL of Caspase Assay Buffer and 10 µL of the diluted this compound solutions.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted caspase-1 enzyme to the control and inhibitor wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the caspase-1 substrate (Ac-YVAD-AFC) to all wells, including the blank.
-
-
Measurement:
-
Immediately read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Continue to take readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
Cell-Based Assay: Promotion of Erythroid Differentiation
This protocol provides a framework for evaluating the effect of this compound on the erythroid differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
Cryopreserved human CD34+ HSPCs
-
Erythroid differentiation medium (e.g., StemSpan™ SFEM II + Erythroid Expansion Supplement, or similar)
-
Cytokines for erythroid differentiation (e.g., EPO, SCF, IL-3)
-
This compound
-
Cell culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for flow cytometry (e.g., anti-CD71, anti-CD235a)
-
Antibodies for Western blotting (e.g., anti-GATA1, anti-β-actin)
Procedure:
-
Cell Culture and Differentiation:
-
Thaw and culture CD34+ HSPCs according to the supplier's instructions.
-
Initiate erythroid differentiation by culturing the cells in erythroid differentiation medium supplemented with appropriate cytokines.
-
Divide the cells into treatment groups: a vehicle control (DMSO) and various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM).
-
Culture the cells for 7-14 days, refreshing the medium and treatments every 2-3 days.
-
-
Assessment of Differentiation (at various time points):
-
Morphology: Prepare cytospins of the cells and perform May-Grünwald-Giemsa staining to observe cellular morphology changes indicative of erythroid differentiation.
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against erythroid surface markers such as CD71 (transferrin receptor) and CD235a (glycophorin A) to quantify the population of differentiating erythroblasts.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the mRNA expression levels of GATA1 and its target genes, such as GYPA (Glycophorin A), TFRC (Transferrin Receptor), and SLC4A1 (Band 3). Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the protein levels of GATA1. Use β-actin as a loading control.
-
-
Data Analysis:
-
Compare the percentage of CD71+/CD235a+ cells between the control and treated groups.
-
Analyze the relative mRNA and protein expression levels of GATA1 and its target genes.
-
Correlate the observed molecular changes with the morphological assessment of erythroid differentiation.
-
Visualizations
Signaling Pathway of Caspase-1 Activation and Inhibition
References
Application Notes and Protocols for In Vivo Administration of Ac-YVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CHO, also known as N-Ac-Tyr-Val-Ala-Asp-CHO, is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Furthermore, caspase-1 activation can lead to a form of inflammatory programmed cell death known as pyroptosis. By inhibiting caspase-1, Ac-YVAD-CHO effectively blocks the maturation and release of these key cytokines, making it an invaluable tool for studying inflammatory processes and for the preclinical evaluation of anti-inflammatory therapeutic strategies.
These application notes provide a comprehensive overview of the in vivo use of Ac-YVAD-CHO in various animal models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.
Mechanism of Action: The Inflammasome Pathway
Ac-YVAD-CHO exerts its effects by targeting caspase-1 within a large multiprotein complex called the inflammasome. The canonical inflammasome pathway is typically a two-step process. First, a "priming" signal, often from microbial products like lipopolysaccharide (LPS), leads to the upregulation of inflammasome components and the inactive precursors, pro-IL-1β and pro-IL-18. The second step involves the assembly of the inflammasome complex, which recruits and activates pro-caspase-1. Ac-YVAD-CHO intervenes at this stage, inhibiting the active caspase-1 and preventing the downstream inflammatory cascade.
References
Application Notes and Protocols for Caspase-1 Activity Assay Using Ac-YVAD-CHO as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It functions as an initiator of inflammation through the cleavage and activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2] Caspase-1 is activated upon assembly of a multi-protein complex called the inflammasome, which is triggered by various microbial and endogenous danger signals.[3][4][5] The activation of Caspase-1 also leads to a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D.[1] Given its pivotal role in inflammation, Caspase-1 is a key target for the development of therapeutics for a range of inflammatory diseases.
The peptide Ac-YVAD-CHO is a potent, reversible, and specific inhibitor of Caspase-1.[6] It is a tetrapeptide that mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of Caspase-1 and inhibit its activity.[7] This inhibitor is widely used as a positive control in Caspase-1 activity assays to validate the assay's specificity and to screen for novel Caspase-1 inhibitors.[8][9]
These application notes provide detailed protocols for both fluorometric and colorimetric Caspase-1 activity assays, utilizing Ac-YVAD-CHO as a reference inhibitor.
Caspase-1 Signaling Pathway
The activation of Caspase-1 is a tightly regulated process initiated by the formation of the inflammasome complex. This process is a key component of the innate immune system's response to pathogens and cellular stress.
Caption: Caspase-1 activation via the inflammasome pathway.
Quantitative Data for Ac-YVAD-CHO
The following table summarizes the inhibitory constants for Ac-YVAD-CHO against Caspase-1 and other caspases. This data highlights the potency and selectivity of Ac-YVAD-CHO for Caspase-1.
| Parameter | Species | Value | Notes | Reference |
| Ki | Human | 0.76 nM | Potent inhibitor of Interleukin-1β Converting Enzyme (ICE). | [6][10][11] |
| Ki | Mouse | 3.0 nM | Potent inhibitor of mouse ICE. | [6] |
| IC50 | Human | 0.7 µM | Inhibition of IL-1β production. | [6] |
| IC50 | Mouse | 2.5 µM | Inhibition of IL-1β production. | [6] |
| Selectivity | Human | Kis = 163-970 nM for Caspase-4, -5, -8, -9, -10 | Selective for Caspase-1 over other caspases. | [10][11] |
| Selectivity | Human | Kis = >10,000 nM for Caspase-2, -3, -6, -7 | Highly selective for Caspase-1. | [10][11] |
Experimental Protocols
Two primary methods for assaying Caspase-1 activity are detailed below: a fluorometric assay and a colorimetric assay. Both assays utilize a specific peptide substrate that is cleaved by active Caspase-1, leading to a detectable signal. Ac-YVAD-CHO is used as a specific inhibitor to confirm that the measured activity is indeed from Caspase-1.
Experimental Workflow
The general workflow for a Caspase-1 activity assay involves sample preparation, reaction setup with the specific substrate and inhibitor, incubation, and signal detection.
Caption: General workflow for a Caspase-1 activity assay.
A. Fluorometric Caspase-1 Activity Assay
This assay is based on the cleavage of the fluorogenic substrate Ac-YVAD-AFC by Caspase-1, which releases the fluorescent AFC (7-amino-4-trifluoromethyl coumarin) molecule.[8]
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)[8]
-
Recombinant human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[8]
-
Caspase-1 Substrate: Ac-YVAD-AFC[8]
-
Caspase-1 Inhibitor: Ac-YVAD-CHO[8]
-
Cell or tissue lysates
Protocol:
-
Reagent Preparation:
-
Prepare Caspase Assay Buffer (1X) by diluting a 5X stock with sterile water and adding DTT to a final concentration of 10 mM just before use.[8]
-
Prepare a working solution of the Caspase-1 substrate (Ac-YVAD-AFC) in 1X Caspase Assay Buffer.
-
Prepare a working solution of the Caspase-1 inhibitor (Ac-YVAD-CHO) in 1X Caspase Assay Buffer. A typical concentration for complete inhibition is 4 µM.[8]
-
Dilute the recombinant Caspase-1 enzyme in 1X Caspase Assay Buffer immediately before use.[8]
-
-
Plate Setup (in triplicate): [8]
-
Background Wells: Add 10 µl of 1X Caspase Assay Buffer.
-
100% Initial Activity Wells: Add 5 µl of diluted Caspase-1 enzyme and 5 µl of the solvent used for the inhibitor.
-
Inhibitor Wells: Add 5 µl of diluted Caspase-1 enzyme and 5 µl of the Ac-YVAD-CHO working solution.
-
Sample Wells: Add 5 µl of your cell/tissue lysate and 5 µl of 1X Caspase Assay Buffer.
-
-
Incubation:
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]
-
-
Reaction Initiation:
-
Add 10 µl of the Caspase-1 substrate (Ac-YVAD-AFC) working solution to all wells.[8]
-
-
Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100
-
B. Colorimetric Caspase-1 Activity Assay
This assay is based on the cleavage of the colorimetric substrate Ac-YVAD-pNA by Caspase-1, which releases the yellow p-nitroaniline (pNA) molecule.[2][12]
Materials:
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm[2]
-
Recombinant human Caspase-1
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-1 Substrate: Ac-YVAD-pNA[2]
-
Caspase-1 Inhibitor: Ac-YVAD-CHO
-
Cell or tissue lysates
Protocol:
-
Sample Preparation:
-
Induce apoptosis in cells or prepare tissue homogenates.
-
Lyse cells or tissues in Cell Lysis Buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Plate Setup (in triplicate):
-
Background Wells: Add lysis buffer to a final volume of 100 µl.
-
Control Wells: Add 50 µl of cell lysate from uninduced cells.
-
Sample Wells: Add 50 µl of cell lysate from treated cells.
-
Inhibitor Control Wells: Pre-incubate 50 µl of treated cell lysate with the Ac-YVAD-CHO inhibitor for 10-15 minutes before adding the Reaction Buffer and substrate.
-
-
Reaction Setup:
-
Add 50 µl of 2X Reaction Buffer to each well.
-
Add 5 µl of the Ac-YVAD-pNA substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm in a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
The fold-increase in Caspase-1 activity can be determined by comparing the results from the treated samples with the level of the uninduced control.
-
Confirm the specificity of the assay by observing a significant reduction in signal in the wells containing Ac-YVAD-CHO.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Contamination of reagents | Use fresh, sterile reagents. |
| Autofluorescence of compounds (fluorometric assay) | Run a control with the compound alone to measure its intrinsic fluorescence. | |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the Caspase-1 enzyme. Avoid multiple freeze-thaw cycles.[8] |
| Incorrect buffer composition | Check the pH and DTT concentration of the assay buffer. DTT is unstable and should be added fresh.[8] | |
| Insufficient incubation time | Increase the incubation time after adding the substrate. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Inconsistent incubation temperature | Ensure the plate is incubated at a stable temperature. |
Conclusion
The Caspase-1 activity assays described provide robust and reliable methods for studying the function of this critical inflammatory enzyme. The use of the specific inhibitor Ac-YVAD-CHO is essential for validating the assay and is a valuable tool for screening and characterizing potential new anti-inflammatory therapeutics targeting Caspase-1.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. promega.com [promega.com]
- 10. Ac-YVAD-CHO - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Application Notes and Protocols for Western Blot Analysis of Caspase-1 Inhibition by Ac-YVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effects of Ac-YVAD-CHO, a selective caspase-1 inhibitor, on caspase-1 activation using Western blot analysis. The protocol is designed for researchers in immunology, cell biology, and drug development who are investigating inflammatory pathways and potential therapeutic interventions.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] It is typically activated through the assembly of a multi-protein complex called the inflammasome.[2][3][4] Upon activation, pro-caspase-1 undergoes autoproteolytic cleavage to form its active p20 and p10 subunits.[2][5] Active caspase-1 then cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1][6][7] It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[1][2]
Given its central role in inflammation, caspase-1 is a key target for therapeutic intervention in a variety of inflammatory diseases. Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-1.[8][9][10] It mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to bind to the active site of the enzyme and block its activity.[1] This document outlines a detailed protocol to evaluate the efficacy of Ac-YVAD-CHO in inhibiting caspase-1 activation in a cellular model using Western blot analysis.
Data Presentation
The following table summarizes expected quantitative results from a typical experiment investigating the inhibition of caspase-1 activation by Ac-YVAD-CHO. The data represents the densitometric analysis of cleaved caspase-1 (p20) protein bands from a Western blot, normalized to a loading control (e.g., β-actin).
| Treatment Group | Ac-YVAD-CHO Concentration (µM) | Relative Density of Cleaved Caspase-1 (p20/β-actin) | Percent Inhibition (%) |
| Untreated Control | 0 | 0.1 ± 0.02 | - |
| LPS + Nigericin | 0 | 1.0 ± 0.15 | 0 |
| LPS + Nigericin + Ac-YVAD-CHO | 10 | 0.6 ± 0.08 | 40 |
| LPS + Nigericin + Ac-YVAD-CHO | 25 | 0.3 ± 0.05 | 70 |
| LPS + Nigericin + Ac-YVAD-CHO | 50 | 0.15 ± 0.03 | 85 |
Values are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-1 activation pathway and the experimental workflow for the Western blot analysis.
Caption: Caspase-1 Activation Pathway and Inhibition by Ac-YVAD-CHO.
Caption: Western Blot Workflow for Caspase-1 Inhibition Analysis.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the culture of THP-1 human monocytic cells and their stimulation to induce caspase-1 activation.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Ac-YVAD-CHO
-
6-well tissue culture plates
-
-
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
Prime the cells by treating them with 1 µg/mL LPS for 4 hours to upregulate the expression of pro-caspase-1 and pro-IL-1β.[4][11]
-
Pre-incubate the cells with various concentrations of Ac-YVAD-CHO (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.[12]
-
Induce caspase-1 activation by treating the cells with 10 µM Nigericin for 1 hour.[4][11]
-
2. Cell Lysis and Protein Quantification
This protocol details the extraction of total cellular proteins and the determination of protein concentration.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Microcentrifuge
-
Spectrophotometer
-
-
Protocol:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the total protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting
This protocol outlines the separation of proteins by size and their transfer to a membrane for immunodetection.
-
Materials:
-
Laemmli sample buffer
-
12% SDS-polyacrylamide gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-caspase-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with the loading control antibody following the same procedure.
-
4. Data Analysis
-
Analyze the Western blot images using densitometry software (e.g., ImageJ).
-
Quantify the band intensity for pro-caspase-1 (p45) and cleaved caspase-1 (p20).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane.
-
Calculate the percentage of inhibition by comparing the normalized cleaved caspase-1 levels in the Ac-YVAD-CHO treated samples to the vehicle-treated control.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVAD-CHO) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Tyr-Val-Lys-Asp-aldehyde, also known as Ac-YVAD-CHO, is a synthetic tetrapeptide and a potent, reversible, and selective inhibitor of caspase-1.[1][2][3] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical enzyme in the inflammatory process.[1][2][3] It is responsible for the proteolytic cleavage of the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[4][5] By inhibiting caspase-1, Ac-YVAD-CHO effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the inflammatory cascade.[1][6] These application notes provide a summary of dosage considerations and detailed experimental protocols for the use of Ac-YVAD-CHO in rat models, based on published research.
Mechanism of Action
Ac-YVAD-CHO's primary mechanism of action is the inhibition of caspase-1. This enzyme is a key component of the inflammasome, a multiprotein complex that gets activated in response to pathogenic and sterile inflammatory stimuli. Once activated, caspase-1 mediates the maturation of pro-inflammatory cytokines IL-1β and IL-18 and can also induce a form of programmed cell death called pyroptosis.[5][7]
Caption: Signaling pathway of Ac-YVAD-CHO in inhibiting inflammation.
Dosage and Administration in Rats
The appropriate dosage and route of administration of Ac-YVAD-CHO in rats are highly dependent on the experimental model and the target tissue. The following table summarizes dosages reported in the literature for various applications.
| Experimental Model | Rat Strain | Route of Administration | Dosage | Key Findings | Reference |
| Endotoxemia (LPS-induced) | Male Sprague-Dawley | Inhalation | 0.5 mg and 5 mg (total dose) | Reduced plasma and BALF levels of IL-1β and IL-18. | [6] |
| Quinolinic acid-induced neurotoxicity | Not specified | Intrastriatal infusion | 2-8 µg | Attenuated quinolinic acid-induced apoptosis and p53 increases. | [1][8] |
| General Inflammation (LPS-induced) | Not specified | Intraperitoneal (i.p.) | 10 and 50 mg/kg | Suppressed IL-1β levels in the blood. | [1] |
| Permanent middle cerebral artery occlusion | Male Sprague-Dawley | Intracerebroventricular | 300 ng/rat | Reduced infarct volume and decreased caspase-1 and -3 activity. | [9] |
Detailed Experimental Protocols
Protocol 1: Inhalation Administration for Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
This protocol is adapted from a study investigating the effects of inhaled Ac-YVAD-CHO on systemic and pulmonary inflammation in a rat model of endotoxemia.[6]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[6]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
Ac-YVAD-CHO
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Nebulizer system
-
Intravenous (i.v.) catheterization equipment
3. Experimental Procedure:
-
Ac-YVAD-CHO Preparation: Dissolve Ac-YVAD-CHO in sterile saline to achieve the desired concentration for nebulization.
-
Inhalation Administration:
-
Anesthetize the rats lightly.
-
Place the rat in a chamber connected to a nebulizer.
-
Administer the nebulized Ac-YVAD-CHO solution over a set period to deliver a total dose of 0.5 mg or 5 mg.[6]
-
-
Induction of Endotoxemia:
-
One hour after the inhalation treatment, administer LPS (5 mg/kg) via an intravenous (i.v.) catheter.[6]
-
-
Sample Collection and Analysis:
-
Four hours after LPS infusion, collect blood and bronchoalveolar lavage fluid (BALF).[6]
-
Analyze plasma and BALF for levels of IL-1β and IL-18 using ELISA.[6]
-
Measure nitric oxide (NO) release from alveolar macrophages using the Griess assay.[6]
-
Determine iNOS and COX-2 protein expression in lung tissue and alveolar macrophages, respectively, via Western blotting.[6]
-
Caption: Experimental workflow for the inhalation of Ac-YVAD-CHO.
Protocol 2: Intraperitoneal Administration for Systemic Inflammation in Rats
This protocol provides a general framework for investigating the systemic anti-inflammatory effects of Ac-YVAD-CHO administered intraperitoneally.
1. Animal Model:
-
Species: Adult male or female rats (e.g., Sprague-Dawley, Wistar).
-
Housing: Standard laboratory conditions.
2. Materials:
-
Ac-YVAD-CHO
-
Vehicle (e.g., sterile saline, DMSO, or a suitable buffer)
-
LPS or other inflammatory stimulus
-
Syringes and needles for i.p. injection
3. Experimental Procedure:
-
Ac-YVAD-CHO Preparation: Dissolve Ac-YVAD-CHO in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg or 50 mg/kg dose).[1]
-
Administration:
-
Administer the Ac-YVAD-CHO solution via intraperitoneal (i.p.) injection.
-
A typical pre-treatment time is 1 hour before the inflammatory challenge.[1]
-
-
Induction of Inflammation:
-
Administer the inflammatory stimulus (e.g., LPS) via a suitable route (e.g., i.p. or i.v.).
-
-
Sample Collection and Analysis:
-
At predetermined time points after the inflammatory stimulus, collect blood samples.
-
Prepare plasma or serum and analyze for IL-1β levels using ELISA.
-
Protocol 3: Intrastriatal Infusion for Neuroprotection Studies in Rats
This protocol is based on a study evaluating the neuroprotective effects of Ac-YVAD-CHO in a quinolinic acid-induced neurotoxicity model.[8]
1. Animal Model:
-
Species: Adult male rats.
-
Housing: Standard laboratory conditions.
2. Materials:
-
Ac-YVAD-CHO
-
Quinolinic acid (QA)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia
3. Experimental Procedure:
-
Ac-YVAD-CHO Preparation: Dissolve Ac-YVAD-CHO in an appropriate vehicle for brain infusion.
-
Surgical Procedure and Infusion:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the striatum.
-
Using a Hamilton syringe, slowly infuse Ac-YVAD-CHO (2-8 µg) into the striatum.[8]
-
-
Induction of Neurotoxicity:
-
Following the Ac-YVAD-CHO infusion, inject quinolinic acid (60 nmol) into the same striatal location.[8]
-
-
Post-operative Care and Analysis:
-
Provide appropriate post-operative care.
-
At a designated time point, sacrifice the animals and isolate the striatal tissue.
-
Analyze the tissue for markers of apoptosis (e.g., DNA fragmentation), caspase-1 activity, and p53 protein levels using techniques such as agarose (B213101) gel electrophoresis, enzyme assays, and Western blotting.[8]
-
Safety and Toxicology Considerations
While specific toxicology studies for Ac-YVAD-CHO are not extensively detailed in the provided search results, it is crucial to handle this compound with care, as with any research chemical. Researchers should consult the Material Safety Data Sheet (MSDS) and follow standard laboratory safety procedures. For in vivo studies, it is advisable to conduct preliminary dose-ranging studies to determine the maximum tolerated dose and to monitor animals closely for any signs of toxicity.
Conclusion
Ac-YVAD-CHO is a valuable research tool for investigating the role of caspase-1 in various pathological processes in rats, including inflammation and neurodegeneration. The selection of dosage and route of administration should be carefully considered based on the specific research question and experimental model. The protocols outlined above provide a starting point for designing and conducting in vivo studies with this potent caspase-1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. Therapeutic effects of Caspase-1 inhibitors on acute lung injury in experimental severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney [frontiersin.org]
- 8. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Ac-Tyr-Val-Lys-Asp-aldehyde and how to resolve them
Welcome to the technical support center for Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility and handling challenges with this peptide aldehyde.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is strongly advised not to use aqueous buffers as the primary solvent, as this can lead to racemization of the aldehyde.[1] For a similar peptide, Ac-Tyr-Val-Ala-Asp-H (aldehyde), a solubility of 10 mM in DMSO has been reported, which can serve as a useful starting point.
Q2: What is the general approach to solubilizing peptides?
A2: The solubility of a peptide is determined by its amino acid composition, length, and overall charge.[2][3][4] Before attempting to dissolve the entire sample, it is best practice to test the solubility with a small amount of the peptide.[5][6] General strategies include using organic solvents for hydrophobic peptides and adjusting the pH for charged peptides.[2][7][8]
Q3: How do I determine the charge of my peptide to select an appropriate solvent?
A3: To determine the net charge of this compound at a neutral pH, you can assign a charge to each relevant amino acid and terminal group:
-
N-terminus (Acetylated): 0
-
Tyrosine (Y): 0
-
Valine (V): 0
-
Lysine (K): +1
-
Aspartic Acid (D): -1
-
C-terminus (aldehyde): 0
The overall net charge is 0 (+1 - 1 = 0). Therefore, this compound is considered a neutral peptide. For neutral peptides, especially those with hydrophobic residues, organic solvents are recommended for initial solubilization.[5][9][10]
Q4: Can I use sonication or warming to help dissolve the peptide?
A4: Yes, brief sonication can help break apart aggregates and improve dissolution.[2][5] Gentle warming (less than 40°C) can also aid in dissolving the peptide.[9][11] However, excessive heating should be avoided to prevent degradation.[8]
Q5: My application is sensitive to DMSO. Are there any alternatives?
A5: While DMSO is the primary recommendation, other organic solvents like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be considered, especially if the peptide does not contain methionine or cysteine which can be oxidized by DMSO.[2][3] Once dissolved in a small amount of organic solvent, the solution can often be slowly diluted with an aqueous buffer for your experiment. Pay close attention to ensure the peptide does not precipitate out of solution upon dilution.[5][9]
Q6: How should I store the this compound stock solution?
A6: A DMSO stock solution of this compound is stable at -20°C for at least one month when protected from moisture and light.[1] For longer-term storage, -80°C is recommended.[12][13] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Peptide will not dissolve in DMSO. | Insufficient solvent volume or peptide aggregation. | 1. Ensure you are using a sufficient volume of DMSO to achieve a reasonable concentration (e.g., start with a target of 1-10 mg/mL).2. Briefly sonicate the solution in an ice bath to aid dissolution.[5]3. Gently warm the solution to no more than 40°C.[9] |
| A precipitate forms when I dilute the DMSO stock with my aqueous buffer. | The peptide has limited solubility in the final aqueous solution. | 1. Decrease the final concentration of the peptide in your assay.2. Increase the percentage of DMSO in the final solution, but be mindful of its compatibility with your experimental system (typically ≤1% is well-tolerated in cell-based assays).[2]3. Add the DMSO stock solution drop-wise to the vigorously vortexing aqueous buffer to promote mixing. |
| I observe reduced activity of the inhibitor over time. | Potential racemization or degradation of the peptide aldehyde. | 1. Confirm that the initial stock solution was prepared in anhydrous DMSO and not an aqueous buffer.[1]2. Aliquot the stock solution and store it properly at -20°C or -80°C to minimize freeze-thaw cycles.[12]3. Protect the solution from light. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a precise volume of anhydrous DMSO to the vial to create a stock solution. For example, for a target concentration of 10 mM, add the appropriate volume of DMSO based on the amount of peptide in the vial.
-
Mechanical Assistance (if needed): If the peptide does not readily dissolve, vortex the vial for 30 seconds. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once the peptide is fully dissolved, aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1][12]
-
Working Solution Preparation: For your experiment, slowly add the required volume of the DMSO stock solution to your aqueous experimental buffer while vortexing. Ensure the final concentration of DMSO is compatible with your assay.
Visual Guides
Troubleshooting Workflow for Peptide Solubility
A flowchart for troubleshooting the dissolution of this compound.
Signaling Pathway Inhibition by Ac-YVKD-CHO
This compound is an inhibitor of Caspase-1. Caspase-1 is a key enzyme in the inflammasome signaling pathway, responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms.
Inhibition of the Caspase-1 signaling pathway by this compound.
References
- 1. Ac-Tyr-Val-Lys-Asp-H (aldehyde) › PeptaNova [peptanova.de]
- 2. jpt.com [jpt.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. agrisera.com [agrisera.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. biorbyt.com [biorbyt.com]
- 10. bachem.com [bachem.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lifetein.com [lifetein.com]
Stability and storage conditions for Ac-Tyr-Val-Lys-Asp-aldehyde solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this caspase-1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Ac-YVKD-CHO powder?
The lyophilized powder is stable at -20°C or -80°C. For long-term storage, -80°C is recommended. Keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for dissolving Ac-YVKD-CHO?
The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is advised to prepare a concentrated stock solution, for example, at 10 mM.[1]
Q3: Can I use an aqueous buffer to dissolve the peptide?
It is strongly advised against using aqueous buffers to prepare stock solutions of Ac-YVKD-CHO. The aldehyde group is susceptible to racemization and other forms of degradation in aqueous environments, which can lead to a loss of inhibitory activity.[1]
Q4: What are the recommended storage conditions for the DMSO stock solution?
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The DMSO solution is stable at -20°C for over a month when protected from moisture and light.[1]
Q5: How do I prepare working solutions from the DMSO stock?
Prepare working solutions by diluting the DMSO stock into your aqueous assay buffer immediately before use. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects on your experimental system.
Q6: What are the potential degradation pathways for this peptide?
While specific degradation pathways for Ac-YVKD-CHO are not extensively documented, peptides containing aspartic acid (Asp) can be susceptible to degradation. In acidic conditions, direct hydrolysis of the peptide bond can occur. In neutral to alkaline conditions, deamidation via a cyclic imide intermediate can happen, although this is more relevant for asparagine. The aldehyde group itself can be prone to oxidation.
Summary of Storage and Stability Data
| Form | Solvent | Storage Temperature | Shelf Life | Key Considerations |
| Lyophilized Powder | N/A | -20°C to -80°C | See manufacturer's datasheet | Keep vial tightly sealed and protected from moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1][2] |
| Working Solution | Aqueous Buffer | Use immediately | Not recommended for storage | Prepare fresh before each experiment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | 1. Degraded peptide: Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage in aqueous buffer). 2. Incorrect concentration: Error in calculating dilutions. 3. Assay conditions: Sub-optimal pH, temperature, or incubation time for your specific assay. | 1. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of aliquots at -80°C. 2. Recalculate all dilutions. Consider verifying the concentration of your stock solution if possible. 3. Optimize your assay parameters. Run positive controls to ensure the assay is working correctly. |
| Precipitation of the inhibitor in the assay medium | 1. Low solubility in aqueous buffer: The peptide may precipitate when diluted from a high concentration DMSO stock into the aqueous assay buffer. 2. High final DMSO concentration: While DMSO aids solubility, very high concentrations can sometimes cause precipitation of other assay components. | 1. Try pre-diluting the DMSO stock in a small volume of assay buffer before adding it to the final assay volume. Ensure thorough mixing. 2. Keep the final DMSO concentration in your assay as low as possible (ideally below 1%). |
| Inconsistent results between experiments | 1. Variable activity of stock solution: Repeated freeze-thaw cycles can degrade the peptide over time. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes of concentrated stock. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Use calibrated pipettes and ensure you are working with volumes that are well within the accurate range of your pipette. Prepare a larger volume of a more dilute intermediate solution if necessary. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Centrifuge the vial of lyophilized Ac-YVKD-CHO briefly to ensure all the powder is at the bottom.
-
Carefully open the vial.
-
Based on the amount of peptide provided by the manufacturer (e.g., 5.0 mg, M.W. 549.62 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 5.0 mg, you would add 0.91 mL of DMSO.[1]
-
Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Close the cap tightly and vortex or shake gently until all the powder is completely dissolved.
-
Aliquot the solution into smaller, single-use volumes in appropriate tubes and store at -80°C.
General Protocol for a Caspase-1 Inhibition Assay
This is a general protocol and should be optimized for your specific experimental setup.
-
Prepare Cell Lysates (if applicable):
-
Induce apoptosis in your cell line of interest.
-
Collect cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the active caspases.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add your cell lysate or purified caspase-1 enzyme to each well.
-
Add different concentrations of Ac-YVKD-CHO (prepared by diluting the DMSO stock in assay buffer) to the appropriate wells.
-
Include a "no inhibitor" control (with DMSO vehicle only) and a "no enzyme" control.
-
Pre-incubate the enzyme with the inhibitor for a recommended time (e.g., 10-30 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add a fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-pNA or Ac-YVAD-AFC) to all wells to start the reaction.
-
Mix gently.
-
-
Measure the Signal:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours, protected from light if using a fluorescent substrate.
-
Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of Ac-YVKD-CHO compared to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Role of Ac-YVKD-CHO in the Caspase-1 signaling pathway.
Caption: General workflow for a Caspase-1 inhibition experiment.
Caption: Decision tree for troubleshooting low inhibitor activity.
References
Potential off-target effects of Ac-YVKD-CHO and how to control for them
Welcome to the technical support center for the caspase inhibitor, Ac-YVKD-CHO. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers effectively use this reagent while controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Ac-YVKD-CHO?
Ac-YVKD-CHO is a synthetic tetrapeptide designed as a potent, reversible inhibitor of Caspase-1 . The peptide sequence (Tyr-Val-Lys-Asp) mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate for Caspase-1. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, blocking its proteolytic activity.
Caspase-1 is a critical enzyme in the innate immune system. Its activation is mediated by multi-protein complexes called inflammasomes, which assemble in response to pathogens and cellular stress signals.[1][2] Activated Caspase-1 is responsible for cleaving the precursors of the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[3][4] It also cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis. By inhibiting Caspase-1, Ac-YVKD-CHO blocks these downstream inflammatory events.
Q2: What are the potential off-target effects of Ac-YVKD-CHO?
The most significant potential off-target effects of Ac-YVKD-CHO are the inhibition of other caspases. Caspases are a family of cysteine proteases with partially overlapping substrate specificities.[5] While the YVKD sequence is optimized for Caspase-1, it may be recognized and bound by other caspases, particularly at high concentrations. This cross-reactivity can lead to unintended biological consequences, such as the inhibition of apoptosis (mediated by caspases-3, -7, -8, -9) or other inflammatory pathways.
Based on data for the closely related inhibitor Ac-YVAD-CHO, the highest potential for off-target inhibition is towards other inflammatory caspases like Caspase-4 and Caspase-5. The apoptotic caspases are significantly less likely to be inhibited.
Q3: My experimental results are ambiguous. How can I confirm that the observed effect is due to Caspase-1 inhibition and not an off-target effect?
Confirming on-target activity requires a set of rigorous control experiments. Here are three key strategies:
-
Perform a Dose-Response Analysis: Off-target effects are often more prominent at higher concentrations. Perform a dose-response experiment to determine the lowest effective concentration of Ac-YVKD-CHO that inhibits Caspase-1 activity (e.g., blocks IL-1β processing) without inducing other effects. This helps to define a specific therapeutic window.
-
Utilize an Alternative Inhibitor: Use a structurally different, well-characterized Caspase-1 inhibitor (e.g., VX-765) as an orthogonal control. If both Ac-YVKD-CHO and the alternative inhibitor produce the same biological effect, it is highly likely that the effect is mediated by Caspase-1.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Incomplete inhibition of IL-1β secretion | 1. Insufficient Inhibitor Concentration: The concentration of Ac-YVKD-CHO is too low to fully inhibit Caspase-1 activity. 2. Inhibitor Instability: The peptide aldehyde may be degrading in the culture medium over long incubation times. | 1. Titrate the Inhibitor: Perform a dose-response curve to find the optimal concentration (typically in the 10-50 µM range for cell-based assays). 2. Replenish the Inhibitor: For experiments longer than 12-24 hours, consider replenishing the medium with fresh inhibitor. |
| Unexpected levels of cell death (apoptosis) | 1. Off-Target Inhibition of Apoptotic Caspases: At high concentrations, Ac-YVKD-CHO might inhibit executioner caspases (e.g., Caspase-3/7), leading to reduced apoptosis. 2. Non-Specific Cytotoxicity: The inhibitor or its solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Lower Inhibitor Concentration: Use the lowest effective concentration determined from your dose-response analysis. 2. Run a Solvent Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for the inhibitor. 3. Measure Off-Target Activity: Directly measure the activity of Caspase-3/7 in cell lysates treated with Ac-YVKD-CHO (See Protocol 2). |
| Variability between experiments | 1. Inconsistent Cell State: The activation state of the inflammasome can vary depending on cell density, passage number, and priming conditions. 2. Inhibitor Preparation: Inconsistent stock solution concentration or improper storage. | 1. Standardize Cell Culture: Maintain consistent cell density and passage numbers. Ensure the priming step (e.g., with LPS) is consistent in time and concentration. 2. Proper Inhibitor Handling: Prepare fresh dilutions from a validated stock solution for each experiment. Store the DMSO stock at -20°C or below and bring to room temperature before opening to avoid moisture contamination.[6] |
Data Presentation
The selectivity of a caspase inhibitor is paramount. While specific data for Ac-YVKD-CHO is not publicly available, the selectivity profile of the closely related and well-characterized inhibitor Ac-YVAD-CHO provides a strong reference for its expected on- and off-target activities. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition; a lower value indicates higher potency.
Table 1: Selectivity Profile of Ac-YVAD-CHO Against a Panel of Human Caspases
| Target Protease | Enzyme Family | Primary Function | Inhibition Constant (Ki) | Selectivity vs. Caspase-1 |
| Caspase-1 | Inflammatory Caspase | Cytokine Processing, Pyroptosis | 0.76 nM | - |
| Caspase-4 | Inflammatory Caspase | Non-canonical Inflammasome | 163 nM | ~214-fold lower |
| Caspase-5 | Inflammatory Caspase | Non-canonical Inflammasome | 205 nM | ~270-fold lower |
| Caspase-8 | Apoptotic Initiator | Extrinsic Apoptosis | 970 nM | ~1276-fold lower |
| Caspase-9 | Apoptotic Initiator | Intrinsic Apoptosis | 60 nM | ~79-fold lower |
| Caspase-10 | Apoptotic Initiator | Extrinsic Apoptosis | 250 nM | ~329-fold lower |
| Caspase-2 | Apoptotic Initiator | Stress-induced Apoptosis | >10,000 nM | >13,150-fold lower |
| Caspase-3 | Apoptotic Executioner | Apoptosis | >10,000 nM | >13,150-fold lower |
| Caspase-6 | Apoptotic Executioner | Apoptosis | >10,000 nM | >13,150-fold lower |
| Caspase-7 | Apoptotic Executioner | Apoptosis | >10,000 nM | >13,150-fold lower |
| Data sourced from Garcia-Calvo, M., et al. (1998) and presented by Cayman Chemical.[4] This data is for Ac-YVAD-CHO and serves as a proxy for the expected selectivity of Ac-YVKD-CHO. |
Mandatory Visualizations
Caption: Canonical Inflammasome pathway leading to Caspase-1 activation.
Caption: Workflow for validating the specificity of an observed experimental effect.
Experimental Protocols
Protocol 1: Determining the Effective Concentration of Ac-YVKD-CHO in a Cell-Based Assay
This protocol uses LPS-primed, ATP-stimulated mouse bone marrow-derived macrophages (BMDMs) as a model system to determine the IC50 of the inhibitor on IL-1β secretion.
Materials:
-
BMDMs cultured in 96-well plates
-
Lipopolysaccharide (LPS)
-
ATP
-
Ac-YVKD-CHO (10 mM stock in DMSO)
-
Opti-MEM or similar serum-free medium
-
ELISA kit for mouse IL-1β
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Plating: Plate BMDMs at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Priming: Prime the cells by replacing the medium with fresh medium containing 1 µg/mL LPS. Incubate for 4 hours at 37°C.
-
Inhibitor Pre-treatment: Prepare serial dilutions of Ac-YVKD-CHO (e.g., from 100 µM down to 1 nM) in Opti-MEM. Include a "no inhibitor" control and a "vehicle only" (DMSO) control. Remove the LPS-containing medium and add 100 µL of the inhibitor dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Inflammasome Activation: Add 5 µL of a 20X ATP stock solution to each well for a final concentration of 5 mM. The "unstimulated" control wells should receive 5 µL of medium instead.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Pellet the cells by centrifuging the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining cell pellets to ensure the inhibitor is not causing cytotoxicity at the tested concentrations.
-
Data Analysis: Plot the percentage of IL-1β inhibition against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects on Apoptotic Caspase-3/7
This protocol measures the activity of executioner caspases-3 and -7 in cell lysates to check for off-target inhibition.
Materials:
-
Cells plated in a 12-well plate
-
Apoptosis inducer (e.g., Staurosporine, 1 µM)
-
Ac-YVKD-CHO
-
Ac-DEVD-CHO (a known Caspase-3/7 inhibitor, as a positive control)
-
Caspase-Glo® 3/7 Assay System or similar fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with the following conditions:
-
Vehicle Control (DMSO)
-
Apoptosis Inducer (Staurosporine) + Vehicle
-
Apoptosis Inducer + Ac-YVKD-CHO (at 1x and 10x your effective concentration from Protocol 1)
-
Apoptosis Inducer + Ac-DEVD-CHO (e.g., 20 µM)
-
-
Incubation: Incubate for 3-6 hours, or a time sufficient to induce apoptosis in your system.
-
Cell Lysis: Wash the cells with cold PBS and lyse them according to the assay manufacturer's protocol. Briefly, add lysis buffer, incubate on ice, and centrifuge to pellet debris.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Activity Assay:
-
In a white or black 96-well plate, add equal amounts of protein lysate (e.g., 20 µg) to each well.
-
Prepare the Caspase-3/7 reagent containing the fluorogenic or luminogenic substrate (e.g., Ac-DEVD-AMC).
-
Add the reagent to each well, mix, and incubate at room temperature for 1 hour, protected from light.
-
-
Measurement: Read the luminescence or fluorescence on a microplate reader.
-
Data Analysis: Normalize the caspase activity signal to the protein concentration. Compare the activity in the "Inducer + Ac-YVKD-CHO" wells to the "Inducer + Vehicle" wells. A significant decrease in the signal indicates off-target inhibition of Caspase-3/7. The "Inducer + Ac-DEVD-CHO" well should show near-complete inhibition.
References
- 1. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00017C [pubs.rsc.org]
Addressing batch-to-batch variability of Ac-YVKD-CHO
Welcome to the technical support center for Ac-YVKD-CHO, a selective inhibitor of caspase-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the successful application of Ac-YVKD-CHO in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac-YVKD-CHO and what is its mechanism of action?
A1: Ac-YVKD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-1.[1][2] Its sequence (Ac-Tyr-Val-Lys-Asp-CHO) is designed to mimic the substrate recognition site of caspase-1. The C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine residue of caspase-1, thereby blocking its enzymatic activity.[1]
Q2: What is the primary application of Ac-YVKD-CHO?
A2: Ac-YVKD-CHO is primarily used to study the role of caspase-1 in the inflammatory process. Caspase-1 is a key enzyme in the activation of the inflammasome, a protein complex that triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[3] By inhibiting caspase-1, researchers can investigate the downstream effects of inflammasome activation in various experimental models of inflammation and autoimmune diseases.
Q3: What are the recommended storage and handling conditions for Ac-YVKD-CHO?
A3: For long-term stability, lyophilized Ac-YVKD-CHO should be stored at -20°C.[4][5][6] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][6] Peptide solutions are generally more stable at a slightly acidic pH (5-6).[6][7] As peptide aldehydes can be sensitive to oxidation, it is advisable to use sterile, degassed buffers for reconstitution.[4][8]
Q4: In what solvent should I dissolve Ac-YVKD-CHO?
A4: Ac-YVKD-CHO is typically dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability can manifest as differences in inhibitory potency, solubility, or even unexpected off-target effects. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Inconsistent Inhibitory Activity Between Batches
You observe that a new batch of Ac-YVKD-CHO shows significantly different IC50 values in your caspase-1 activity assay compared to a previous lot.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Peptide Purity and Identity | 1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier. Compare the purity (typically determined by HPLC) and identity (confirmed by mass spectrometry) between the lots.[10][11][12] 2. Independent QC: If significant discrepancies are suspected, consider independent analysis of peptide purity and identity via HPLC and mass spectrometry. | Impurities, such as truncated or modified peptides, can compete with the active inhibitor or have no activity, leading to a lower apparent potency.[12][13] |
| Peptide Content (Net Peptide Content) | 1. Check Net Peptide Content (NPC): The CoA should specify the NPC. Lyophilized peptides are often a mix of the peptide, water, and counter-ions (e.g., TFA).[10] 2. Normalize Concentrations: Always prepare your stock solutions based on the NPC to ensure the concentration of the active peptide is consistent between batches. | Variations in water and counter-ion content can lead to significant differences in the actual amount of peptide when weighing the lyophilized powder. |
| Degradation during Storage or Handling | 1. Review Storage Conditions: Ensure both old and new batches have been stored correctly (lyophilized at -20°C, protected from moisture and light).[5][6][7] 2. Aliquot and Minimize Freeze-Thaw Cycles: Once reconstituted, the inhibitor should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated temperature changes.[4] | The aldehyde group in Ac-YVKD-CHO can be susceptible to oxidation and other forms of degradation if not handled properly. |
| Assay Variability | 1. Run a Parallel Control: Test the old and new batches side-by-side in the same experiment with the same reagents and cell passages. 2. Validate Assay Components: Ensure the caspase-1 enzyme (if using a cell-free assay) is active and the substrate has not degraded. | This helps to distinguish between true batch-to-batch variability of the inhibitor and variability in the experimental setup. |
Problem 2: Solubility Issues with a New Batch
A new batch of Ac-YVKD-CHO is difficult to dissolve or precipitates out of solution at the desired concentration.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Differences in Counter-ion Content or Lyophilization | 1. Initial Solubilization in DMSO: Ensure you are first dissolving the peptide in a minimal amount of pure DMSO before diluting in aqueous buffer. 2. Gentle Warming and Sonication: Gentle warming (to 37°C) or brief sonication can aid in dissolving the peptide.[8] | The physical properties of the lyophilized powder can vary between batches, affecting its solubility. |
| Incorrect Buffer pH | 1. Check pH of Dilution Buffer: Peptides have an isoelectric point (pI) at which they are least soluble. The solubility of Ac-YVKD-CHO, which has a net charge, can be influenced by the pH of the buffer. Try adjusting the pH of your buffer slightly. | The overall charge of the peptide is pH-dependent, which in turn affects its solubility in aqueous solutions. |
| High Final Concentration | 1. Prepare a More Dilute Stock: If precipitation occurs upon dilution, try preparing a more dilute stock solution in DMSO and adding a larger volume to your final assay (while keeping the final DMSO concentration low). | The solubility limit of the peptide in the final aqueous buffer may have been exceeded. |
Experimental Protocols
Protocol 1: Quality Control Assay for Ac-YVKD-CHO Potency
This protocol describes a cell-free caspase-1 activity assay to determine the IC50 value of different batches of Ac-YVKD-CHO.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)[3]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Ac-YVKD-CHO (different batches) dissolved in DMSO
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of each Ac-YVKD-CHO batch in Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted recombinant caspase-1 to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 40 µL of the caspase-1 substrate to each well to initiate the reaction.
-
Immediately measure the absorbance (for pNA substrate) or fluorescence (for AFC substrate) at regular intervals for 30-60 minutes.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each batch.
Data Presentation
| Batch ID | Purity (HPLC) | Net Peptide Content | IC50 (nM) |
| Lot A | >98% | 85% | 1.5 |
| Lot B | >95% | 78% | 5.2 |
| Lot C | >98% | 88% | 1.3 |
Visualizations
Caption: Caspase-1 activation pathway and point of inhibition by Ac-YVKD-CHO.
Caption: Experimental workflow for determining the IC50 of Ac-YVKD-CHO.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. bosterbio.com [bosterbio.com]
- 4. peptide.com [peptide.com]
- 5. corepeptides.com [corepeptides.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. bachem.com [bachem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. polypeptide.com [polypeptide.com]
- 12. qinglishangmao.com [qinglishangmao.com]
- 13. jpt.com [jpt.com]
Validation & Comparative
A Comparative Analysis of Caspase-1 Inhibitors: Ac-YVKD-CHO vs. Ac-YVAD-CHO
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical decision in experimental design. This guide provides a detailed comparison of two tetrapeptide aldehyde inhibitors of caspase-1: Ac-YVKD-CHO and Ac-YVAD-CHO. While both target the same enzyme, their efficacy and selectivity profiles exhibit notable differences.
Ac-YVAD-CHO is a well-characterized, potent, and highly selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). In contrast, available information describes Ac-YVKD-CHO as a slow-binding and less selective inhibitor of the same enzyme. This comparison aims to provide a clear, data-driven overview to inform the selection process for research applications.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative and qualitative data for Ac-YVKD-CHO and Ac-YVAD-CHO, highlighting the significant disparity in documented potency and selectivity.
| Feature | Ac-YVKD-CHO | Ac-YVAD-CHO |
| Target Enzyme | Caspase-1 | Caspase-1[1] |
| Inhibition Type | Reversible | Reversible[1] |
| Potency (Ki for human Caspase-1) | Data not available; described as a "slow-binding inhibitor" | 0.76 nM[1] |
| Selectivity | Described as having "low selectivity" | High Selectivity: - Ki for Caspase-4: 163 nM - Ki for Caspase-5: 970 nM - Ki for Caspases-2, -3, -6, -7, -8, -9, -10: >10,000 nM[1] |
| Molecular Formula | C₂₆H₃₉N₅O₈ | C₂₃H₃₂N₄O₈[1] |
| Molecular Weight | 549.62 g/mol | 492.5 g/mol [1] |
Mechanism of Action and Signaling Pathway
Both Ac-YVKD-CHO and Ac-YVAD-CHO are peptide aldehyde inhibitors that target the active site of caspase-1. Caspase-1 is a critical cysteine protease involved in the inflammatory response. Its primary role is the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, secreted forms. The activation of caspase-1 itself is a tightly regulated process, often occurring within a multi-protein complex known as the inflammasome. By inhibiting caspase-1, these compounds block the maturation and release of IL-1β and IL-18, thereby suppressing downstream inflammatory signaling.
Experimental Protocols
A standard method to assess the efficacy of caspase inhibitors is through a caspase activity assay. This can be performed using purified recombinant caspase-1 or in cell lysates containing the active enzyme.
General Protocol for In Vitro Caspase-1 Activity Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).
-
Reconstitute purified active human caspase-1 to a working concentration.
-
Prepare a stock solution of the fluorogenic caspase-1 substrate, Ac-YVAD-AMC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin), in DMSO.
-
Prepare serial dilutions of the inhibitors (Ac-YVKD-CHO and Ac-YVAD-CHO) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the diluted inhibitors to the respective wells.
-
Add the purified active caspase-1 to all wells except the blank control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ac-YVAD-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Ki values can be subsequently calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Conclusion
Based on the currently available data, Ac-YVAD-CHO is a significantly more potent and selective inhibitor of caspase-1 compared to Ac-YVKD-CHO. The high affinity (sub-nanomolar Ki) and well-defined selectivity profile of Ac-YVAD-CHO make it a superior choice for experiments requiring specific and robust inhibition of caspase-1. For researchers investigating the role of caspase-1 in inflammation, apoptosis, or pyroptosis, Ac-YVAD-CHO offers a reliable and well-documented tool. The limited and qualitative information available for Ac-YVKD-CHO suggests it may be less suitable for applications demanding high potency and specificity. Researchers considering the use of Ac-YVKD-CHO are encouraged to perform their own comprehensive characterization of its inhibitory activity and selectivity.
References
Specificity of Ac-YVKD-CHO for caspase-1 over other caspases
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the caspase-1 inhibitor, Ac-YVAD-CHO, detailing its selectivity over other caspases and providing supporting experimental data and protocols.
Ac-YVAD-CHO, a synthetic tetrapeptide aldehyde, is a highly potent and selective inhibitor of caspase-1, an enzyme central to inflammatory signaling pathways. Its specificity is crucial for dissecting the specific roles of caspase-1 in cellular processes like pyroptosis and the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Comparative Inhibitory Activity of Ac-YVAD-CHO
The selectivity of Ac-YVAD-CHO for caspase-1 is evident from its significantly lower inhibition constant (Ki) for caspase-1 compared to other caspase family members. The following table summarizes the quantitative data on the inhibitory activity of Ac-YVAD-CHO against a panel of human caspases.
| Caspase | Alternative Name | Inhibition Constant (Ki) in nM | Selectivity (Fold difference vs. Caspase-1) |
| Caspase-1 | ICE | 0.76 [1] | 1 |
| Caspase-4 | 163[1] | ~214 | |
| Caspase-5 | 970[1] | ~1276 | |
| Caspase-8 | >10,000[1] | >13,158 | |
| Caspase-9 | >10,000[1] | >13,158 | |
| Caspase-10 | >10,000[1] | >13,158 | |
| Caspase-2 | >10,000[1] | >13,158 | |
| Caspase-3 | >10,000[1] | >13,158 | |
| Caspase-6 | >10,000[1] | >13,158 | |
| Caspase-7 | >10,000[1] | >13,158 |
Data presented as inhibition constants (Ki) in nanomolars (nM). A lower Ki value indicates stronger inhibition.
This remarkable selectivity, with over 200-fold preference for caspase-1 over the closest off-target inflammatory caspases (caspase-4 and -5) and minimal to no activity against apoptotic caspases, establishes Ac-YVAD-CHO as a precise tool for studying caspase-1-mediated pathways. Ac-YVAD-CHO acts as a reversible inhibitor of caspase-1.[2]
Mechanism of Action: Targeting the Inflammasome Pathway
Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome.[3][4][5] This platform is typically formed in response to pathogenic- or danger-associated molecular patterns (PAMPs or DAMPs). The inflammasome facilitates the dimerization and auto-activation of pro-caspase-1, leading to the formation of the active caspase-1 enzyme. Ac-YVAD-CHO exerts its inhibitory effect by targeting the active site of mature caspase-1, thereby preventing the processing of its downstream substrates.
Experimental Protocol: Fluorometric Assay for Caspase-1 Inhibition
The determination of inhibitory constants (Ki) for Ac-YVAD-CHO is typically performed using a fluorometric enzyme activity assay. This method measures the cleavage of a specific fluorogenic substrate by the active caspase enzyme.
Objective: To determine the inhibitory potency (Ki or IC50) of Ac-YVAD-CHO against purified human caspase-1.
Materials:
-
Purified, active human caspase-1
-
Ac-YVAD-CHO inhibitor
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ac-YVAD-CHO in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of Ac-YVAD-CHO in Assay Buffer to achieve a range of final concentrations for the assay.
-
Dilute the purified caspase-1 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of Ac-YVAD-CHO or vehicle control (DMSO)
-
Diluted active caspase-1 enzyme
-
-
Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~400 nm and the emission wavelength to ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for the enzyme.
-
References
A Comparative Guide to the In Vivo Efficacy of Ac-YVAD-CHO and Other Caspase-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-YVAD-CHO, a widely used caspase-1 inhibitor, with its alternatives, Ac-YVAD-cmk and VX-765. This document synthesizes experimental data to facilitate informed decisions in the selection of the most suitable inhibitor for in vivo studies in various disease models.
Ac-YVAD-CHO is a potent, reversible, and specific tetrapeptide inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE)[1][2]. Its mechanism of action involves the suppression of mature IL-1β production, a key mediator of inflammation[1]. This guide delves into the in vivo effects of Ac-YVAD-CHO and compares its performance with Ac-YVAD-cmk, a selective and irreversible caspase-1 inhibitor, and VX-765, a prodrug that is converted to a potent caspase-1 and caspase-4 inhibitor[3][4].
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo effects of Ac-YVAD-CHO and its alternatives across various disease models, providing key experimental parameters and outcomes for easy comparison.
Table 1: In Vivo Efficacy of Ac-YVAD-CHO
| Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Endotoxemia | Rat | 5 mg and 0.5 mg (inhalation) | Significant reduction in plasma IL-1β (-58%) and IL-18 (-51%), and BALF IL-1β (-59%)[5]. | [5] |
| Quinolinic Acid-Induced Apoptosis | Rat | 2-8 µg (intrastriatal infusion) | Attenuated quinolinic acid-induced apoptosis and increases in p53[2][6]. | [2][6] |
| Acute Pancreatitis | Mouse | 12.5 µmol/kg (i.p.) | Reduced pancreatic levels of IL-18 and serum levels of IL-1β; reduced pyroptosis of pancreatic cells[7][8]. | [7][8] |
| LPS-Induced Death | Mouse (C3H/HeN) | 5 and 10 mg/kg (i.p.) | Prevented LPS-induced death[7][8]. | [7][8] |
| Endotoxemia | Mouse (P. acnes-sensitized) | 30 mg/kg (i.p.) | Suppressed IL-1β levels in the blood[2]. | [2] |
Table 2: In Vivo Efficacy of Ac-YVAD-cmk
| Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| LPS-Induced Lethality | Rat | 12.5 µmol/kg (i.v.) | Significantly reduced mortality from 83% to 33%[9]. | [9] |
| Cerebral Ischemia | Rat | 300 ng/rat (i.c.v.) | Significant reduction in infarct volume at 24h and 6 days; reduced caspase-1 and -3 activity, and apoptosis[10]. | [10] |
| Intracerebral Hemorrhage | Rat | 1 µ g/rat (i.c.v.) | Significantly decreased protein levels of caspase-1 and mature IL-1β/IL-18[11][12]. | [11][12] |
| Sepsis-Induced Acute Kidney Injury | Mouse | Not specified | Inhibited pyroptosis and ameliorated acute kidney injury[13]. | [13] |
| Cerebral Hypoperfusion | Mouse | Not specified | Restored myelin levels and attenuated neuroinflammation[14]. | [14] |
| Intracerebral Hemorrhage | Mouse | 50 ng and 200 ng/mouse (i.c.v.) | High dose (200 ng) significantly improved neurological function and reduced brain water content[15]. | [15] |
Table 3: In Vivo Efficacy of VX-765
| Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Lung Ischemia-Reperfusion Injury | Mouse (C57BL/6J) | 30 mg/kg (i.p.) | Alleviated lung injury by suppressing endothelial pyroptosis and barrier dysfunction[1]. | [1] |
| Collagen-Induced Arthritis | Mouse | 100 mg/kg (i.p., twice daily) | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, and prevented bone erosion[4][16]. | [4][16] |
| Myocardial Infarction | Rat | 16 mg/kg (i.v.) | Significantly reduced infarct size[4]. | [4] |
| HIV-1 Infection | Humanized Mouse | 200 mg/kg (i.p., daily) | Reduced immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA[17][18]. | [17][18] |
| Diabetic Nephropathy | Mouse | 100 mg/kg (i.p.) | Ameliorated renal injury and fibrosis by regulating caspase-1-mediated pyroptosis and inflammation[19][20]. | [19][20] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Caspase-1 signaling pathway and points of inhibition.
References
- 1. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Ac-YVAD-CHO - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 9. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 12. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 19. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ac-Tyr-Val-Lys-Asp-aldehyde: A Guide for Laboratory Professionals
For immediate reference, treat Ac-Tyr-Val-Lys-Asp-aldehyde as a hazardous chemical. Proper personal protective equipment (PPE) should be worn at all times when handling this compound. Disposal should be conducted in accordance with institutional and local regulations for chemical waste.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a reversible caspase-1 inhibitor used in laboratory research.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and potential hazards.
| Property | Value | Source |
| Molecular Weight | 549.62 g/mol | PeptaNova, Peptide Institute, Inc., PubChem[2][3][4] |
| Molecular Formula | C26H39N5O8 | PeptaNova, PubChem[2][4] |
| Solubility | Soluble in DMSO (10 mM) | Peptide Institute, Inc.[3] |
| Physical Form | Lyophilized as an amorphous powder | PeptaNova[2] |
| Storage | -20°C for short-term, -80°C for long-term | MedChemExpress, Peptide Institute, Inc.[1][3] |
Health and Safety Information
Precautionary Statements:
-
Do not handle until all safety precautions have been read and understood.[5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste.
-
Personal Protective Equipment (PPE) Confirmation: Before beginning any disposal activities, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired lyophilized powder, as well as any materials used for weighing or transferring the solid (e.g., weigh paper, contaminated spatulas), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound (e.g., DMSO stock solutions, experimental media) in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or syringes used to handle the compound solutions should be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), the concentration, and the appropriate hazard symbols.
-
Waste Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition, until they are collected by your institution's EHS personnel.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory log.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound were not found in the reviewed literature. However, product information provides general guidance for its use as a caspase-1 inhibitor.
General Handling and Solution Preparation:
-
Reconstitution: To prepare a stock solution, the lyophilized powder should be dissolved in an analytical grade solvent such as DMSO.[2] For example, dissolving 5.0 mg in 0.9 ml of DMSO will yield a 10 mM solution.[2] It is advised not to use aqueous buffers for reconstitution as this may cause the compound to racemize.[2]
-
Storage of Solutions: Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Solutions should be kept sealed and protected from moisture.[1][2]
Researchers should develop specific experimental protocols based on their intended application and in consultation with relevant literature for similar caspase inhibitors. Always perform a risk assessment before beginning any new experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-Tyr-Val-Lys-Asp-H (aldehyde) › PeptaNova [peptanova.de]
- 3. peptide.co.jp [peptide.co.jp]
- 4. This compound (pseudo acid) | C26H39N5O8 | CID 124303493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Ac-Tyr-Val-Lys-Asp-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Ac-Tyr-Val-Lys-Asp-aldehyde is a synthetic peptide aldehyde used in research to study processes like apoptosis.[2] While specific toxicity data is unavailable, similar peptide aldehydes and hazardous powders can cause irritation to the skin, eyes, and respiratory tract.[3] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Justification |
| Handling of Lyophilized Powder (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or N100) particulate filter or a powered air-purifying respirator (PAPR).[4] - Chemical-resistant disposable gown with long cuffs.[5] - Double-gloving with powder-free nitrile gloves.[5] - Safety goggles (if not using a full-face respirator).[6] - Shoe covers. | Prevents inhalation of fine powder, which is a primary exposure risk. Protects skin from contact and prevents contamination of personal clothing. Provides an extra layer of protection against contamination. Protects eyes from airborne particles. Prevents tracking of chemical dust outside the work area. |
| Preparation of Stock Solutions | - Laboratory coat. - Nitrile gloves. - Safety glasses with side shields.[6] | Protects against splashes of the solvent and dissolved peptide. Protects hands from chemical contact. Protects eyes from accidental splashes. |
| Cell Culture and In Vitro Assays | - Laboratory coat. - Nitrile gloves. | Standard laboratory practice to prevent contamination of both the experiment and the researcher. |
| Spill Cleanup | - Chemical-resistant overalls.[6] - Double-gloving with nitrile gloves. - Full-face respirator or safety goggles and an N95 respirator.[5] - Chemical-resistant boots. | Provides full-body protection from the spilled material. Enhanced hand protection during cleanup. Protects against inhalation of aerosolized powder and eye contact. Protects feet from contamination. |
Experimental Protocols and Handling Procedures
2.1. Reconstitution of Lyophilized Peptide
This protocol outlines the steps for safely preparing a stock solution from the powdered form of this compound.
-
Preparation:
-
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully remove the cap.
-
Using a calibrated pipette, add the required volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.[9]
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved.[8] Avoid vigorous shaking to prevent denaturation.
-
Once dissolved, the solution can be handled with the reduced PPE requirements for solutions (see Table 1).
-
-
Storage of Stock Solution:
2.2. Workflow for Handling this compound
Caption: Workflow for handling this compound from powder to solution.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
All disposable materials that have come into contact with the powdered peptide (e.g., weigh boats, pipette tips, gloves, gowns) should be considered hazardous waste.[8]
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a designated hazardous liquid waste container.[8]
-
Do not pour peptide solutions down the drain.[8]
-
For aldehydes, chemical treatment to oxidize them to less toxic carboxylic acids can be a consideration, but this should be done in accordance with institutional safety protocols.[10]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Signaling Pathway and Logical Relationships
This compound is known to be a reversible inhibitor of caspase-1.[1] Caspase-1 is a key enzyme in the inflammatory response and pyroptosis, a form of programmed cell death.
Caption: Inhibition of the Caspase-1 pathway by this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (pseudo acid) | 147821-01-0 | FA111038 [biosynth.com]
- 3. ubpbio.com [ubpbio.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. pppmag.com [pppmag.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
